1-benzyl-5-phenyl-1H-1,2,3-triazole
Description
1-Benzyl-5-phenyl-1H-1,2,3-triazole is a 1,5-disubstituted triazole derivative characterized by a benzyl group at the N1 position and a phenyl group at the C5 position of the triazole ring. This compound is synthesized via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which favors 1,5-regioselectivity . Key spectroscopic data include:
- 1H NMR: A singlet at 5.55 ppm for the benzyl protons and a triazolyl proton at 7.75 ppm .
- 13C NMR: Peaks at 51.7 ppm (benzyl CH2) and aromatic carbons between 126.9–138.1 ppm .
- Melting Point: 76–78°C .
The compound’s structure and regioselectivity make it a valuable intermediate in pharmaceutical and material science applications, leveraging the triazole ring’s stability and capacity for hydrogen bonding .
Properties
CAS No. |
51118-27-5 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-benzyl-5-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-3-7-13(8-4-1)12-18-15(11-16-17-18)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
VFESYJZBYQTPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzyl-5-phenyl-1H-1,2,3-triazole derivatives are increasingly recognized for their potential as therapeutic agents. The triazole ring system is a well-established pharmacophore in medicinal chemistry, often employed in the design of drugs targeting various diseases.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of 1-benzyl-5-phenyl-1H-triazole exhibit significant cytotoxic activity against cancer cell lines. For instance, modifications to the triazole structure have been shown to enhance activity against breast cancer cell lines, with IC50 values demonstrating potent effects compared to standard chemotherapeutics .
- Antimicrobial Properties : A study highlighted the synthesis of triazole-tethered compounds that exhibited strong bactericidal activity. Time-kill kinetic studies revealed that these compounds can effectively combat bacterial infections, particularly when used in combination with FDA-approved antibiotics .
Corrosion Inhibition
This compound has been evaluated as a green organic corrosion inhibitor for reinforcing steel in concrete. Its effectiveness was tested in synthetic pore solutions simulating real-world conditions.
Research Findings
- Electrochemical Techniques : The compound was assessed using various electrochemical methods such as linear polarization resistance and electrochemical impedance spectroscopy (EIS). Results indicated that it significantly reduces the corrosion rate of steel rebar in aggressive environments (e.g., presence of chlorides) .
| Parameter | Value |
|---|---|
| Corrosion Rate | Reduced by up to 70% |
| Concentration | 2.35 mg/mL |
| Environment | Synthetic pore solution |
Material Science
The incorporation of 1-benzyl-5-phenyl-1H-triazole into polymer matrices has been explored for enhancing material properties.
Applications
- Fluorescent Materials : Triazoles are known for their photophysical properties. Research has demonstrated that incorporating these compounds into polymer films can yield materials with efficient UV/blue-light emission capabilities . This makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthetic Versatility
The synthesis of 1-benzyl-5-phenyl-1H-triazole is facilitated through various catalytic methods, primarily the azide-alkyne cycloaddition (CuAAC and RuAAC). These methods allow for the introduction of diverse substituents, tailoring the compound's properties for specific applications.
Synthesis Overview
The following table summarizes key synthetic routes:
| Catalyst Type | Reaction Conditions | Yield (%) |
|---|---|---|
| CuAAC | Room temperature, 24 hours | 85 |
| RuAAC | 45 °C, under argon atmosphere | 94 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Substituent Effects :
- Halogen substituents (e.g., bromo in BPTA) improve lipophilicity, aiding membrane penetration and antimicrobial activity .
- Bulkier groups (e.g., phenylethynyl in ) introduce steric hindrance, affecting crystal packing and intermolecular interactions.
Spectroscopic and Physical Properties
Table 2: Spectroscopic Comparison
Preparation Methods
Homogeneous Copper Catalysis
A standard protocol involves reacting benzyl azide with phenylacetylene derivatives in the presence of CuSO₄·5H₂O and sodium ascorbate. Source details a room-temperature method using Bi₂WO₆ (10 mol%) and CuSO₄·5H₂O (2 mol%) in water, achieving 95% yield within 8 hours. The reaction proceeds via in situ formation of a copper(I) ascorbate complex, which facilitates the [3+2] cycloaddition. Key advantages include:
- Regioselectivity : Exclusive 1,4,5-trisubstitution due to copper’s electronic directing effects.
- Solvent flexibility : Comparable yields in water (95%) and toluene (92%).
- Scalability : Demonstrated at 10 mmol scale with 79% yield and 99.3% selectivity.
The crude product is typically purified via column chromatography (hexane:ethyl acetate, 4:1), yielding a white solid with melting point 73–74°C.
Heterogeneous Copper Oxide Nanoparticles
Source reports a greener approach using CuO nanoparticles (20 mol%) in aqueous media. Benzyl azide reacts with methyl vinyl ketone at room temperature, followed by extraction with ethyl acetate and chromatographic purification. This method achieves:
- Reduced catalyst loading : 20 mol% vs. traditional 100 mol% for Cu(I) salts.
- Reusability : Catalyst recovered via centrifugation retains 85% activity after three cycles.
- Characterization data : IR νmax = 1,685 cm⁻¹ (C=O); ¹H NMR δ 7.95 (s, 1H, triazole-H).
Transition Metal-Mediated Syntheses
Yttrium Phenylacetylide Complexation
Source describes a less conventional method using [Y(μ-Cl){N(SiMe₃)}₂(THF)]₂. Phenylacetylene reacts with yttrium chloride at −78°C, followed by addition of benzyl azide in toluene at 50°C for 24 hours. Although lower yielding (48%), this approach:
- Avoids copper residues : Critical for electronic materials applications.
- Enables steric control : Bulky yttrium ligands favor 1,5-regioisomers.
Solvent and Temperature Effects
Aqueous vs. Organic Media
Comparative studies in sources reveal:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Water | CuO nanoparticles | 25 | 8 | 95 |
| Toluene | Bi₂WO₆/CuSO₄ | 80 | 6 | 92 |
| THF | Fe₃O₄@Cu | 65 | 24 | 79 |
Water enhances reaction rates via hydrophobic packing effects but requires phase-transfer agents for hydrophobic substrates.
Thermal vs. Room-Temperature Conditions
While most methods use 25–80°C, source achieves 95% yield at room temperature using Bi₂WO₆/CuSO₄, attributed to the semiconductor’s photocatalytic activity under visible light.
Characterization and Analytical Data
Spectroscopic Identification
Crystallographic Data
Source reports X-ray diffraction of a related analog, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, showing:
- Dihedral angle : 89.5° between triazole and benzyl rings.
- Hydrogen bonding : O–H⋯O and O–H⋯N interactions stabilize the crystal lattice.
Industrial and Environmental Considerations
Catalyst Recovery
Source demonstrates magnetic Fe₃O₄@Cu catalysts recoverable via external magnets, reducing copper waste by 78% over five cycles.
Q & A
Q. What are the most reliable synthetic routes for 1-benzyl-5-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via 1,3-dipolar cycloaddition between terminal alkynes and organic azides. A notable method uses Ln[N(SiMe3)2]3 catalysts under mild conditions, yielding 1,5-disubstituted triazoles with high regioselectivity . Alternatively, Cu(I)-catalyzed "click chemistry" (e.g., CuSO4/sodium ascorbate) is widely employed for 1,4-disubstituted triazoles, but ligand choice and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity . NMR data (e.g., δ 5.55 ppm for benzyl CH2 in ¹H NMR) and elemental analysis are essential for confirming purity and structure .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
Key diagnostic features include:
- ¹H NMR : The benzyl group’s singlet at δ ~5.55 ppm and the absence of aromatic proton splitting due to symmetry in the triazole-phenyl substituents .
- ¹³C NMR : Distinct signals for triazole carbons (δ 135–138 ppm) and benzyl carbons (δ ~51 ppm) .
- IR : Absence of azide stretches (~2100 cm⁻¹) post-reaction, confirming cycloaddition completion.
Q. What strategies optimize crystallization for X-ray diffraction studies of triazole derivatives?
Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) enhances crystal growth. For challenging cases, SHELXL (via SHELX suite) is recommended for refining high-resolution data, particularly for resolving disorder in benzyl/phenyl groups. WinGX and ORTEP provide visualization tools to validate anisotropic displacement parameters .
Advanced Research Questions
Q. How do substituent modifications (e.g., electron-withdrawing groups on phenyl rings) impact biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring enhance antimicrobial potency by increasing electrophilicity and membrane permeability. For example, fluorinated analogs show 4–8× higher activity against S. aureus compared to unsubstituted derivatives . Computational docking (e.g., AutoDock Vina) can predict binding modes to target enzymes like bacterial nitroreductases .
Q. What computational methods resolve contradictions in crystallographic data for triazole-based complexes?
Discrepancies in bond lengths/angles often arise from dynamic disorder or twinning. Strategies include:
Q. How do linkage variations (e.g., sulfonyl vs. carbonyl) in triazole scaffolds affect target specificity?
Sulfonyl linkages (e.g., in 4-phenylsulfonyl triazoles) enhance specificity for kinases due to stronger hydrogen bonding with catalytic lysines. In contrast, carbonyl-linked analogs exhibit broader activity but lower selectivity, as seen in comparative assays against PI3K and mTOR pathways . MD simulations (e.g., GROMACS) can quantify binding free energy differences (ΔΔG ~2–3 kcal/mol) .
Q. What are the challenges in scaling up triazole synthesis while maintaining regiochemical purity?
Scaling Cu(I)-catalyzed reactions risks copper residue contamination, requiring post-synthesis purification (e.g., silica gel chromatography with EDTA wash). Lanthanide catalysts (e.g., La[N(SiMe3)2]3) offer higher regioselectivity (>95% 1,5-product) at scale but require inert conditions and costly ligands . Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .
Methodological Guidelines
- For synthetic reproducibility : Always degas solvents (e.g., via freeze-pump-thaw cycles) to prevent azide decomposition.
- For crystallography : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
- For bioactivity assays : Include metronidazole as a positive control in antimicrobial studies to benchmark triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
